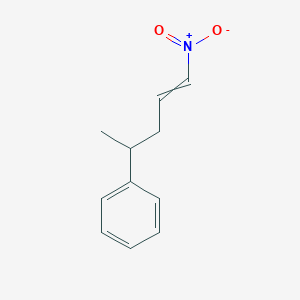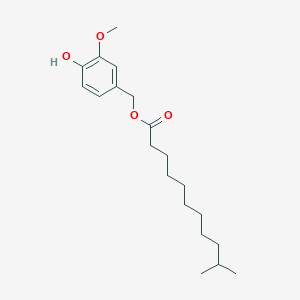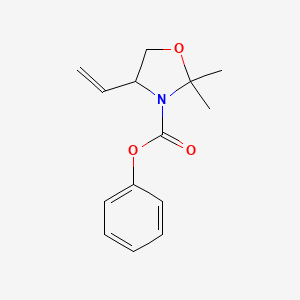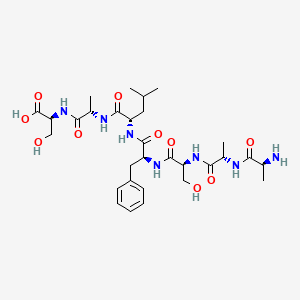![molecular formula C26H23ClF3N5O5S2 B12615640 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid CAS No. 890653-96-0](/img/structure/B12615640.png)
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and an imidazole ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves multiple steps, starting from the preparation of intermediate compounds. The key steps typically include:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl rings.
Imidazole Formation: Cyclization reactions to form the imidazole ring.
Sulfonylation: Addition of the sulfonyl group to the benzimidazole core.
Amidation: Formation of the amine group.
These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid
- 4-Bromo-2,6-difluorophenyl isocyanate
Uniqueness
Compared to similar compounds, 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine stands out due to its unique combination of halogenated phenyl groups and the presence of both imidazole and benzimidazole rings
Propriétés
Numéro CAS |
890653-96-0 |
|---|---|
Formule moléculaire |
C26H23ClF3N5O5S2 |
Poids moléculaire |
642.1 g/mol |
Nom IUPAC |
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C25H19ClF3N5O2S.CH4O3S/c1-12(2)37(35,36)34-20-10-13(6-9-19(20)31-25(34)30)22-23(15-8-7-14(27)11-18(15)29)33-24(32-22)21-16(26)4-3-5-17(21)28;1-5(2,3)4/h3-12H,1-2H3,(H2,30,31)(H,32,33);1H3,(H,2,3,4) |
Clé InChI |
SHIKSIQYDBLWQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=C(C=CC=C4Cl)F)C5=C(C=C(C=C5)F)F)N=C1N.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)

![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)

![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)

![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
